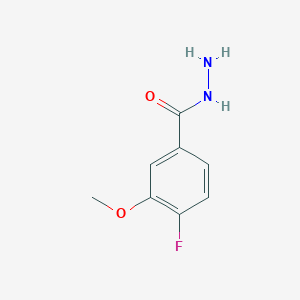

4-Fluoro-3-methoxybenzohydrazide

Description

Properties

IUPAC Name |

4-fluoro-3-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-13-7-4-5(8(12)11-10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTXOMHRHJUESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-Fluoro-3-methoxybenzohydrazide

General Synthetic Route

The preparation of 4-fluoro-3-methoxybenzohydrazide generally involves two main steps:

- Esterification of the corresponding benzoic acid derivative to form ethyl esters

- Conversion of the ethyl esters to hydrazides by reaction with hydrazine hydrate

This approach is supported by extensive literature on benzohydrazide derivatives synthesis.

Stepwise Synthesis Details

Esterification of 4-Fluoro-3-methoxybenzoic Acid

- The starting material, 4-fluoro-3-methoxybenzoic acid, is dissolved in ethanol.

- A catalytic amount of concentrated sulfuric acid is added.

- The mixture is refluxed for 10–12 hours to yield ethyl 4-fluoro-3-methoxybenzoate.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is cooled and the ester is isolated by standard workup procedures.

Hydrazinolysis to Form 4-Fluoro-3-methoxybenzohydrazide

- The ethyl ester is then refluxed with hydrazine hydrate in ethanol for 8–12 hours.

- This step converts the ester group into the hydrazide functionality.

- The product, 4-fluoro-3-methoxybenzohydrazide, is purified by recrystallization or chromatographic methods.

Alternative Method: Direct Condensation with Benzohydrazide

An alternative approach involves the condensation of 4-fluoro-3-methoxybenzaldehyde with benzohydrazide:

- Both reactants are dissolved in distilled and dried ethanol.

- A catalytic amount of acetic acid is added to facilitate the reaction.

- The mixture is refluxed for approximately 5 hours.

- The reaction progress is monitored by TLC.

- Upon completion, the reaction mixture is cooled to room temperature.

- Crystals of the hydrazide derivative are isolated by standing the solution for 6–12 hours.

This method is exemplified in the synthesis of related hydrazide derivatives such as 4-tert-butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide.

Experimental Conditions Summary Table

| Step | Reagents/Conditions | Time | Temperature | Yield/Notes |

|---|---|---|---|---|

| Esterification | 4-fluoro-3-methoxybenzoic acid, EtOH, conc. H2SO4 (catalytic) | 10–12 h | Reflux | Formation of ethyl ester |

| Hydrazinolysis | Ethyl ester, hydrazine hydrate, EtOH | 8–12 h | Reflux | Formation of benzohydrazide |

| Condensation (alternative) | 4-fluoro-3-methoxybenzaldehyde, benzohydrazide, EtOH, acetic acid (catalytic) | ~5 h | Reflux | Direct formation of hydrazide |

Characterization and Confirmation of Structure

-

- Characteristic singlet for hydrazide NH proton around 11.7 ppm.

- Azomethine proton (–HC=N–) appears near 8.3–8.4 ppm in hydrazone derivatives.

- Aromatic protons observed in expected regions.

- Methoxy group (-OCH3) resonates near 3.8–3.9 ppm.

-

- Strong absorption bands at ~3236 cm⁻¹ for –NH stretch.

- Carbonyl (C=O) stretch near 1647 cm⁻¹.

- C=N stretch around 1548 cm⁻¹ in hydrazone derivatives.

-

- Molecular ion peaks (M+1) consistent with molecular formula of 4-fluoro-3-methoxybenzohydrazide and its derivatives.

These spectral data confirm the successful synthesis of the target compound.

Literature Survey and Research Findings

The synthesis of hydrazide derivatives bearing fluoro and methoxy substituents on the benzene ring has been well-documented, with protocols emphasizing reflux conditions in ethanol and catalytic acid/base use to facilitate esterification and hydrazinolysis.

The condensation method using aldehydes and benzohydrazide in ethanol with catalytic acetic acid is a reliable alternative to prepare hydrazide derivatives with good yields and purity.

Research indicates that these hydrazide derivatives can be further transformed into hydrazones, which have significant biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products:

Oxidation: Oxadiazole derivatives.

Reduction: Various hydrazine derivatives.

Substitution: Substituted benzohydrazides with different functional groups.

Scientific Research Applications

4-Fluoro-3-methoxybenzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: This compound is studied for its potential antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxybenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the fluorine and methoxy groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The fluorine and methoxy substituents significantly influence the compound’s properties compared to analogs:

- Fluorine vs. Hydroxyl Groups : Fluorination enhances metabolic stability and membrane permeability compared to hydroxylated analogs (e.g., 3-Fluoro-4-hydroxybenzoic acid, similarity score: 0.93). Fluorine’s electronegativity also strengthens hydrogen-bonding interactions in molecular recognition .

Data Table: Key Comparisons with Analogous Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-3-methoxybenzohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 4-fluoro-3-methoxybenzaldehyde with hydrazine hydrate in ethanol under acidic catalysis (e.g., acetic acid). Key parameters include stoichiometric ratios (1:1 aldehyde-to-hydrazine), reflux temperature (70–80°C), and reaction time (~1 hour). Post-synthesis purification involves vacuum filtration and washing with methanol/water to isolate the product as a crystalline solid . Optimization can be achieved through design-of-experiment (DoE) approaches, varying solvents (e.g., ethanol vs. methanol) or catalysts (e.g., HCl vs. acetic acid), and monitoring yields via TLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing 4-Fluoro-3-methoxybenzohydrazide?

- Methodological Answer :

- FTIR : Confirms the presence of N–H (3198 cm⁻¹), C=O (1596 cm⁻¹), and C–F (1131 cm⁻¹) stretches .

- NMR : <sup>1</sup>H-NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.84 ppm); <sup>13</sup>C-NMR verifies carbonyl carbons (δ 157 ppm) and fluoro-substituted aromatic carbons .

- HRMS : Validates molecular mass (e.g., [M+H]<sup>+</sup> at m/z 334.1556) with ±0.001 Da accuracy .

Q. What are the primary applications of 4-Fluoro-3-methoxybenzohydrazide in coordination chemistry?

- Methodological Answer : The hydrazide acts as a ligand for transition metals (e.g., vanadium, copper). For example, its Schiff base derivatives form stable oxidovanadium(V) complexes, characterized by X-ray crystallography (CCDC-1477846) and cyclic voltammetry. These complexes are studied for catalytic or bioactive properties, requiring strict control of metal-to-ligand ratios (1:2 or 1:1) and pH conditions (neutral to mildly acidic) .

Advanced Research Questions

Q. How can computational modeling guide the design of 4-Fluoro-3-methoxybenzohydrazide derivatives with enhanced photophysical or bioactive properties?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. For fluorescence applications, substituents like electron-donating groups (e.g., –OH, –OCH₃) are introduced at the para position to redshift emission wavelengths. Molecular docking screens derivatives against target proteins (e.g., kinase inhibitors), with validation via in vitro assays (IC50 measurements) .

Q. How do crystallographic data resolve contradictions in structural interpretations of metal-hydrazide complexes?

- Methodological Answer : Discrepancies in bond angles or coordination geometries (e.g., octahedral vs. square pyramidal) are addressed using single-crystal X-ray diffraction (SC-XRD). For example, CCDC-1477845 data for a vanadium complex revealed a distorted trigonal bipyramidal geometry, resolving earlier misinterpretations from IR or UV-Vis alone. Synchrotron radiation or low-temperature crystallography improves resolution for flexible ligands .

Q. What strategies mitigate side reactions during the synthesis of 4-Fluoro-3-methoxybenzohydrazide-based heterocycles?

- Methodological Answer : Cyclocondensation to form triazoles or thiadiazines requires precise stoichiometry (e.g., 2:1 hydrazide-to-hypochlorite ratio) and inert atmospheres to prevent oxidation. For example, sodium hypochlorite-mediated cyclization of hydrazides to triazolopyridines (e.g., 3-(4-benzyloxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine) is sensitive to trace moisture; anhydrous ethanol and molecular sieves improve yields to >85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.